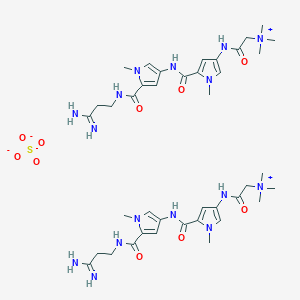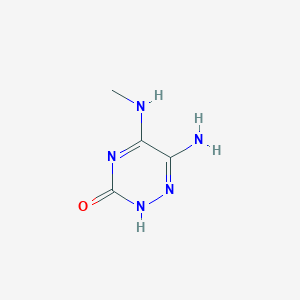![molecular formula C11H10N4 B13114691 Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)
Imidazo[1,2-a]quinoxalin-1-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]quinoxalin-1-ylmethanamine is a heterocyclic compound that belongs to the imidazoquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]quinoxalin-1-ylmethanamine can be synthesized through various methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is typically carried out in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,2-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]quinoxalin-1-ylmethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine(III) dicyclohexanecarboxylate, iridium catalysts, and various bases. Reaction conditions often involve the use of visible light to induce cyclization and other transformations .
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, such as sulfone derivatives, hydroxy derivatives, and alkylamino derivatives .
Scientific Research Applications
Imidazo[1,2-a]quinoxalin-1-ylmethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]quinoxalin-1-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to disrupt hyphal differentiation, spore germination, and germ tube growth in fungi, indicating its potential as an antifungal agent . Additionally, its antitumor activity is believed to involve the inhibition of key enzymes and receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalin-1-ylmethanamine can be compared with other similar compounds, such as:
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring system.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazo ring fused to a pyridine ring instead of a quinoxaline ring.
Imidazo[1,2-a]pyrazines: These compounds feature an imidazo ring fused to a pyrazine ring and are known for their biological activity.
The uniqueness of this compound lies in its specific biological activities and the ease with which it can be functionalized to produce a wide range of derivatives with diverse applications .
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
imidazo[1,2-a]quinoxalin-1-ylmethanamine |
InChI |
InChI=1S/C11H10N4/c12-5-8-6-14-11-7-13-9-3-1-2-4-10(9)15(8)11/h1-4,6-7H,5,12H2 |
InChI Key |
ZBDQISMWPBMHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NC=C(N23)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)
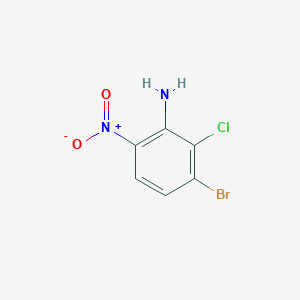
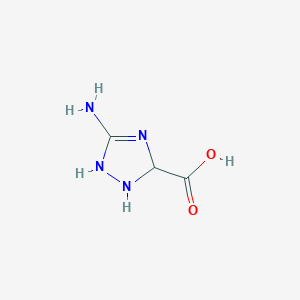
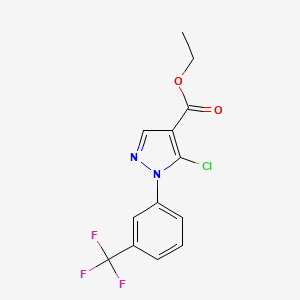
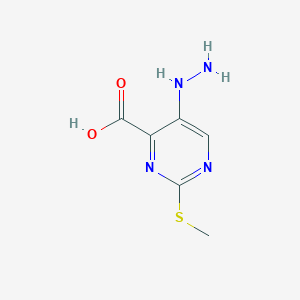
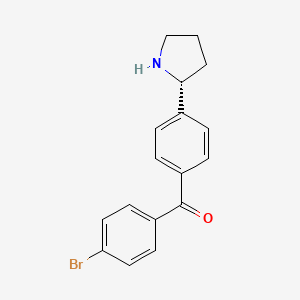

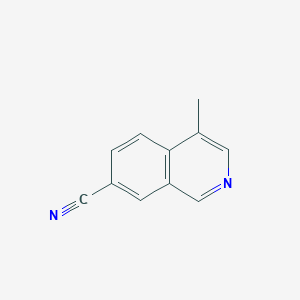
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)

